
2-Chloro-5-methyl-4-propoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methyl-4-propoxypyrimidine is a chemical compound with the molecular formula C8H11ClN2O It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a propoxy group at the fourth position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-propoxypyrimidine typically involves the chlorination of 5-methyl-4-propoxypyrimidine. One common method involves the reaction of 5-methyl-4-propoxypyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained between 0°C and 50°C to ensure the selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methyl-4-propoxypyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation Reactions: The methyl group at the fifth position can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.
Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe), potassium thiolate (KSR), or primary amines (RNH2) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from room temperature to 100°C.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Carboxylic acid or aldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methyl-4-propoxypyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases, such as cancer, bacterial infections, and viral infections.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methyl-4-propoxypyrimidine depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by incorporating into the DNA strand. The exact molecular pathways involved vary depending on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylpyrimidine: Lacks the propoxy group at the fourth position.
5-Chloro-2-methoxypyrimidine: Has a methoxy group instead of a propoxy group.
2-Chloro-4,6-dimethylpyrimidine: Contains an additional methyl group at the sixth position.
Uniqueness
2-Chloro-5-methyl-4-propoxypyrimidine is unique due to the presence of the propoxy group at the fourth position, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C8H11ClN2O |
|---|---|
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
2-chloro-5-methyl-4-propoxypyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-12-7-6(2)5-10-8(9)11-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
RPGHXFJHDUFIDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=NC(=NC=C1C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


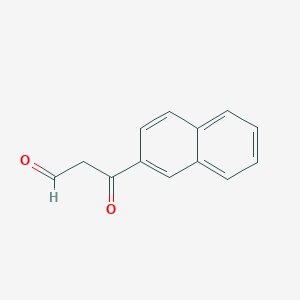
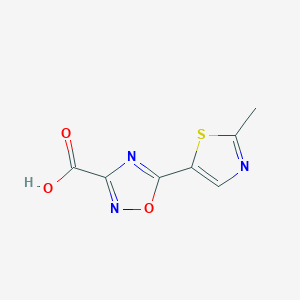

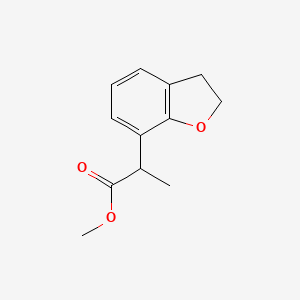
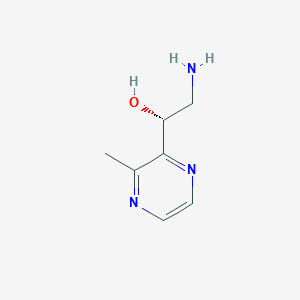
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
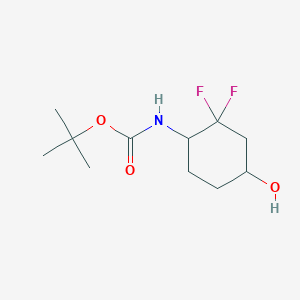
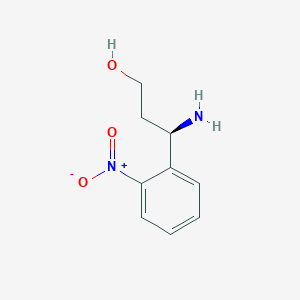

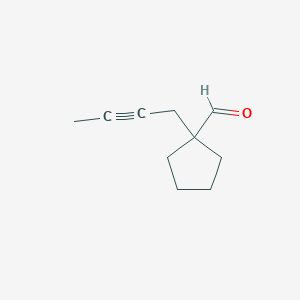
![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)
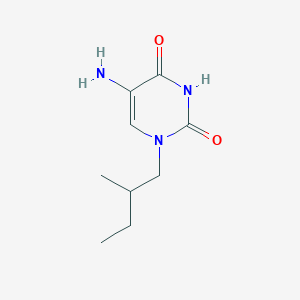

![4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13067140.png)
